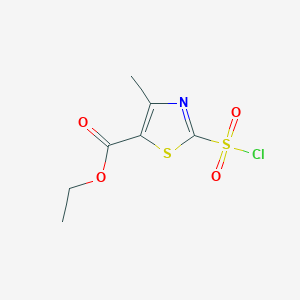
2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide
Übersicht
Beschreibung
2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a pyridine derivative that has been shown to have potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
One primary area of application for 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide is in the synthesis of novel compounds and materials. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides showcases the compound's role in creating derivatives with potential applications in material science and pharmaceuticals (Pan Qing-cai, 2011). Similarly, the development of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrates its utility in creating high-performance polymers with excellent thermal stability and mechanical properties (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Anticonvulsant Enaminones Study
In the study of anticonvulsant enaminones, the compound's derivatives have been analyzed for their crystal structures and hydrogen bonding, offering insights into their potential therapeutic applications. This research contributes to understanding the compound's role in developing new anticonvulsant drugs (M. Kubicki, H. Bassyouni, & P. W. Codding, 2000).
Organic Synthesis and Chemical Properties
Further, its involvement in the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents underlines the compound's significance in medicinal chemistry research. This work explores its reactivity and application in creating compounds with central nervous system activity (Asha B. Thomas et al., 2016).
Polymer Science
Additionally, the compound has found applications in polymer science, as indicated by the synthesis of soluble, curable, and thermally stable aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups. This research highlights its utility in developing novel polymeric materials with enhanced thermal stability and solubility (L. Ravikumar & R. Saravanan, 2012).
Optimization of Synthetic Procedures
Furthermore, research into optimizing the synthesis of related compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, underscores the ongoing efforts to refine and enhance the synthesis procedures for compounds within this chemical class, thus broadening their potential applications (Yang-Heon Song, 2007).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-11(5-3-9)16-13(17)10-6-7-15-12(14)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVCNNBEVBVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384161 | |
| Record name | 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |
CAS RN |
680217-41-8 | |
| Record name | 2-Chloro-N-(4-methylphenyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680217-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















